4-Iodo-2,6-dimethylaniline CAS number and properties
4-Iodo-2,6-dimethylaniline CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-2,6-dimethylaniline, also known as 4-iodo-2,6-xylidine, is an important chemical intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring an aniline (B41778) core substituted with two methyl groups and an iodine atom, provides a versatile scaffold for the development of complex organic molecules.[1] This guide provides an in-depth overview of its chemical and physical properties, synthesis, applications, and safety information, tailored for professionals in research and drug development.
Chemical and Physical Properties
4-Iodo-2,6-dimethylaniline is a solid at room temperature, appearing as white to off-white crystals.[1] It is sparingly soluble in water but exhibits good solubility in organic solvents.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 4102-53-8[1] |
| Molecular Formula | C₈H₁₀IN[1] |
| IUPAC Name | 4-iodo-2,6-dimethylaniline |
| Synonyms | 4-Iodo-2,6-xylidine, 2,6-dimethyl-4-iodoaniline[1] |
| InChI Key | BJJSUOOEBCCLNY-UHFFFAOYSA-N |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 247.08 g/mol [2] |
| Appearance | White to off-white crystals/solid[1] |
| Melting Point | 52-53 °C |
| Boiling Point | 290.6 ± 28.0 °C at 760 mmHg |
| Density | 1.7 ± 0.1 g/cm³ |
| pKa | 3.51 ± 0.10 (Predicted)[1] |
| LogP | 3.26 |
| Solubility | Sparingly soluble in water[1] |
Spectroscopic Data
Detailed experimental spectra for 4-Iodo-2,6-dimethylaniline are typically available from chemical suppliers upon request.[3] Based on its molecular structure, the following spectroscopic characteristics are predicted:
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
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Aromatic Protons (H-3, H-5): A singlet is predicted for the two equivalent aromatic protons.[2]
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Amine Protons (-NH₂): A broad singlet is expected for the two amine protons.[2]
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Methyl Protons (-CH₃): A singlet corresponding to the six equivalent protons of the two methyl groups is anticipated.[2]
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the non-equivalent carbon atoms in the molecule. The chemical shifts are influenced by the iodine, amino, and methyl substituents.
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups and potentially the iodine atom.
Infrared (IR) Spectroscopy
The IR spectrum would feature characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic ring.
Experimental Protocols
Synthesis of 4-Iodo-2,6-dimethylaniline
A common and efficient method for the synthesis of 4-iodo-2,6-dimethylaniline is through the direct iodination of 2,6-dimethylaniline (B139824).[2]
Materials:
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2,6-dimethylaniline
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Iodine
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Saturated sodium thiosulfate (B1220275) solution
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Methylene (B1212753) chloride
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Anhydrous sodium sulfate
Procedure:
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A solution of 2,6-dimethylaniline (50 g) is prepared in 1,4-dioxane (400 ml) and pyridine (40 ml).[4]
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The solution is cooled to 0°C, and iodine (157.3 g) is added slowly.[4]
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The mixture is stirred at 0°C for 1 hour, after which the temperature is raised to room temperature and stirring is continued for another hour.[4]
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A saturated solution of sodium thiosulfate is added to quench the excess iodine.[4]
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The layers are separated, and the aqueous layer is extracted with methylene chloride.[4]
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The combined organic layers are dried over anhydrous sodium sulfate.[4]
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The solvent is removed under vacuum to yield 4-iodo-2,6-dimethyl benzenamine.[4]
Applications in Drug Development
The primary application of 4-Iodo-2,6-dimethylaniline in the pharmaceutical industry is as a key starting material for the synthesis of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.
Role in Rilpivirine Synthesis
4-Iodo-2,6-dimethylaniline is a crucial building block for forming a part of the Rilpivirine molecule. A key step involves a Heck coupling reaction between 4-iodo-2,6-dimethylaniline and acrylonitrile (B1666552) to produce (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile, a direct precursor to a larger fragment of Rilpivirine.
Safety and Handling
4-Iodo-2,6-dimethylaniline is classified as a hazardous substance and requires careful handling to ensure safety.
Table 3: GHS Hazard Information
| Hazard Class | Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Signal Word: Warning
Precautionary Statements:
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Wear protective gloves, eye protection, and face protection.
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Use only outdoors or in a well-ventilated area.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash skin thoroughly after handling.
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If on skin: Wash with plenty of water.
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If inhaled: Remove person to fresh air and keep comfortable for breathing.
It is recommended to handle this compound under a fume hood and to use appropriate personal protective equipment (PPE). The compound should be stored under an inert gas atmosphere at 2-8 °C.[1]
Conclusion
4-Iodo-2,6-dimethylaniline is a pivotal chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the antiviral drug Rilpivirine. Its well-defined chemical and physical properties, along with established synthesis protocols, make it a valuable tool for medicinal chemists and process development scientists. Adherence to strict safety protocols is essential when handling this compound due to its hazardous nature.
